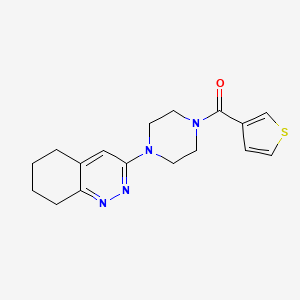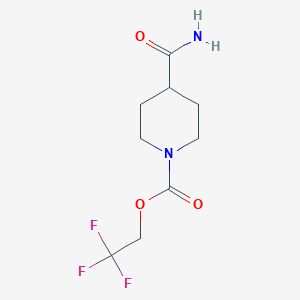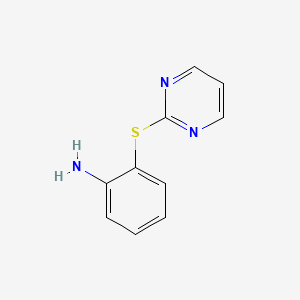
2-(Pyrimidin-2-ylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Pyrimidin-2-ylsulfanyl)aniline is a chemical compound with the CAS Number: 127813-33-6 . It has a molecular weight of 203.27 and its IUPAC name is 2-(2-pyrimidinylsulfanyl)aniline . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N3S/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 203.27 .作用機序
Target of Action
The primary targets of 2-(Pyrimidin-2-ylsulfanyl)aniline are Mer and c-Met kinases . These kinases are commonly overexpressed in various tumors, making them ideal targets for the development of antitumor drugs . Additionally, pyrimidines, including this compound, have been found to have anti-inflammatory effects, attributed to their inhibitory response against certain vital inflammatory mediators .
Mode of Action
This compound interacts with its targets, Mer and c-Met kinases, by inhibiting their activities . This inhibition results in the suppression of tumor growth . In the context of its anti-inflammatory effects, it inhibits the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
The compound affects the biochemical pathways associated with the activities of Mer and c-Met kinases, which are involved in cell growth and survival . In the context of inflammation, it affects the pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacokinetics
A related compound was found to exhibit exceptional liver microsomal stability in vitro, with a half-life of 531 min in human liver microsome . This suggests that this compound may also have favorable ADME properties, impacting its bioavailability.
Result of Action
The inhibition of Mer and c-Met kinases by this compound can lead to the suppression of tumor growth . Its anti-inflammatory effects result from the inhibition of certain inflammatory mediators, potentially leading to a reduction in inflammation .
実験室実験の利点と制限
One of the main advantages of 2-(Pyrimidin-2-ylsulfanyl)aniline is its potential applications in medicinal chemistry and pharmacology. It has been shown to possess various biological activities, making it a promising candidate for the development of new drugs. However, one of the main limitations of this compound is its complex synthesis method, which can make it challenging to produce large quantities of the compound for use in lab experiments.
将来の方向性
There are several future directions for the research on 2-(Pyrimidin-2-ylsulfanyl)aniline. One possible direction is to further explore its potential applications in medicinal chemistry and pharmacology. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its biological activities. Additionally, further research is needed to optimize the synthesis method for this compound to make it more accessible for use in lab experiments. Finally, more studies are needed to evaluate the safety and toxicity of this compound to determine its potential as a therapeutic agent.
合成法
The synthesis of 2-(Pyrimidin-2-ylsulfanyl)aniline is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-chloropyrimidine with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with aniline to form this compound. Other methods for synthesizing this compound have also been reported in the literature.
科学的研究の応用
2-(Pyrimidin-2-ylsulfanyl)aniline has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess various biological activities, including antitumor, antiviral, and antibacterial properties. It has also been reported to exhibit potent inhibitory activity against several enzymes, including tyrosine kinases and cyclin-dependent kinases.
Safety and Hazards
生化学分析
Biochemical Properties
Pyrimidine derivatives have been known to exhibit diverse biological potential
Cellular Effects
It is known that pyrimidine derivatives can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrimidine derivatives can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrimidine derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that pyrimidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
2-pyrimidin-2-ylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNIKBSUZMROQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2884145.png)
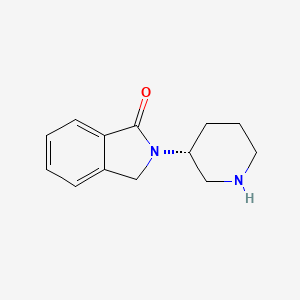
![3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2884149.png)
![2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884150.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2884151.png)
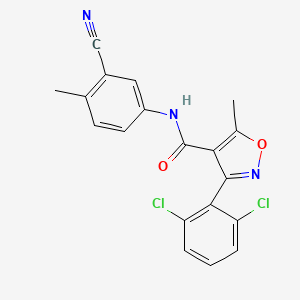
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea](/img/structure/B2884153.png)
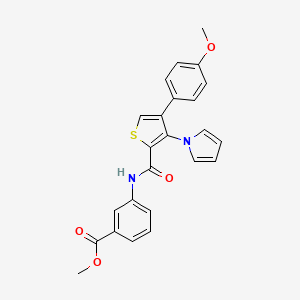
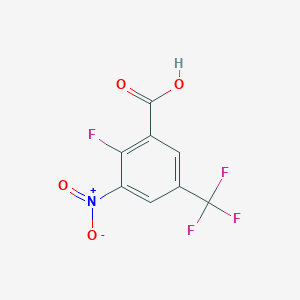
![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)
